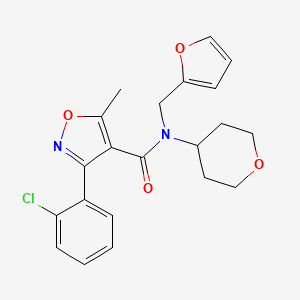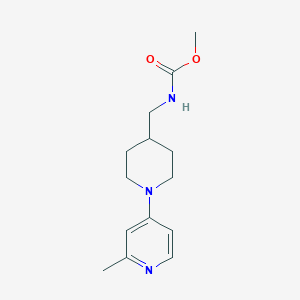![molecular formula C19H12N4O B2786988 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-19-4](/img/structure/B2786988.png)
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Synthesis Analysis
An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis involves a three-step reaction starting with these precursors .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Their photophysical properties can be tuned by using electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .科学的研究の応用
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential therapeutic applications in a variety of diseases and disorders, including cancer, inflammation, and oxidative stress. In particular, this compound has been found to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to reduce oxidative stress in cells, which is beneficial for the prevention of many diseases.
作用機序
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been shown to have significant optical properties .
実験室実験の利点と制限
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several advantages and limitations for lab experiments. On the one hand, this compound is relatively easy to synthesize, and it has been found to have a wide range of biological activities. On the other hand, the mechanisms of action of this compound are not fully understood, and its effects on humans are not yet known. Additionally, this compound is not approved for clinical use, so its safety and efficacy in humans have not been established.
将来の方向性
In the future, 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile could be studied further to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research could be done to evaluate the safety and efficacy of this compound in humans. Furthermore, this compound could be used to develop new drugs for the treatment of cancer, inflammation, and oxidative stress. Finally, this compound could be used to develop new methods for synthesizing other compounds in the pyrazolo[1,5-a]pyrimidine-3-carbonitrile family.
合成法
7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is synthesized by a two-step process. First, a reaction between 4-phenoxybenzaldehyde and hydrazine hydrochloride produces 4-phenoxybenzohydrazide. This intermediate is then reacted with ethyl chloroacetate to produce this compound. The whole process is relatively straightforward and can be completed in a short amount of time.
特性
IUPAC Name |
7-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c20-12-15-13-22-23-18(10-11-21-19(15)23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-11,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSUYOYVXORLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclobutyl)-N-methyl-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2786907.png)
![N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2786909.png)
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![Thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B2786914.png)
![3-{[(4-Fluorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2786915.png)
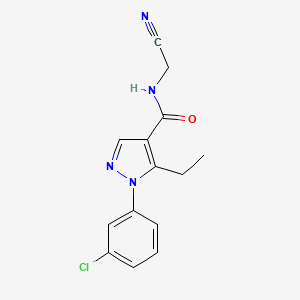
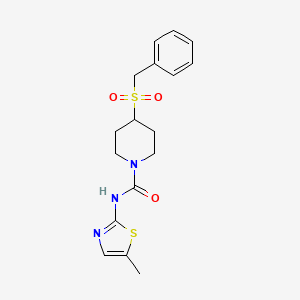
![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
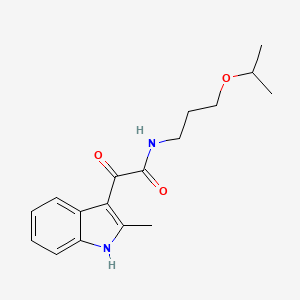
![N-(3-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2786921.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)
![1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane](/img/structure/B2786926.png)
